4-(3-Iodobenzyl)morpholine
Overview
Description
4-(3-Iodobenzyl)morpholine, also known as 1-Iodo-3-[(morpholin-4-yl)methyl]benzene or Morpholine, 4-[(3-iodophenyl)methyl]-, is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Morpholines, including 4-(3-Iodobenzyl)morpholine, can be synthesized from 1,2-amino alcohols and related compounds. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another approach involves the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For example, the synthesis of substituted morpholines can be achieved through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
1. Proteomics Research
- Application Summary : “4-(3-Iodobenzyl)morpholine” is used as a specialty product in proteomics research .
2. Synthesis of Morpholines
- Application Summary : The morpholine motif, which includes “4-(3-Iodobenzyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application : The synthesis of morpholines and their carbonyl-containing analogs is achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
3. Antibiotic Adjuvants
- Application Summary : A series of new morpholine-containing 5-arylideneimidazolones, which may include “4-(3-Iodobenzyl)morpholine”, was explored as potential antibiotic adjuvants against Gram-positive and Gram-negative bacteria .
4. Industrial Applications
- Application Summary : Morpholine, which includes “4-(3-Iodobenzyl)morpholine”, is a common additive used in parts per million concentrations for pH adjustment in both fossil fuel and nuclear power plant steam .
5. Synthesis of Substituted Morpholines
- Application Summary : A simple and efficient method was developed for the synthesis of substituted morpholines, which may include “4-(3-Iodobenzyl)morpholine”, by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Methods of Application : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
6. Preclinical Drug Metabolism Studies
Safety And Hazards
properties
IUPAC Name |
4-[(3-iodophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCSNJJTDANIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590428 | |
Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodobenzyl)morpholine | |
CAS RN |
731812-03-6 | |
Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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